Cas no 2228394-91-8 ((2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol)
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol
- 2228394-91-8
- EN300-1759458
- (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol
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- Inchi: 1S/C14H18N2O/c1-13(2)8-14(13,9-17)11-7-16(3)12-10(11)5-4-6-15-12/h4-7,17H,8-9H2,1-3H3
- InChI Key: NBTZUTOAOQLHKJ-UHFFFAOYSA-N
- SMILES: OCC1(C2=CN(C)C3C2=CC=CN=3)CC1(C)C
Computed Properties
- Exact Mass: 230.141913202g/mol
- Monoisotopic Mass: 230.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38Ų
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1759458-0.05g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 0.05g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1759458-0.1g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1759458-0.25g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1759458-0.5g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1759458-1.0g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1759458-2.5g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1759458-5.0g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1759458-10.0g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1759458-1g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1759458-5g |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol |
2228394-91-8 | 5g |
$4391.0 | 2023-09-20 |
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol
Recent Advances in the Study of (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol (CAS: 2228394-91-8)
The compound (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol (CAS: 2228394-91-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolopyridine scaffold and cyclopropyl methanol moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the product. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent cyclopropanation, achieving an overall yield of 65%. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical and clinical studies.
Pharmacological evaluations have revealed that (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated IC50 values in the low nanomolar range for kinases such as JAK2 and TYK2, suggesting its potential as a therapeutic agent for autoimmune diseases and certain cancers. Furthermore, in vivo studies in murine models have shown favorable pharmacokinetic profiles, including good oral bioavailability and moderate half-life, which are critical for further drug development.
Another significant finding comes from a recent collaborative study between academic and industry researchers, which explored the compound's mechanism of action at the molecular level. Using X-ray crystallography and molecular dynamics simulations, the team elucidated the binding interactions between the compound and its kinase targets. The results indicated that the cyclopropyl methanol group plays a crucial role in stabilizing the inhibitor-enzyme complex, providing insights for the design of next-generation derivatives with enhanced potency and selectivity.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as off-target effects and metabolic stability need to be addressed through further structural optimization. Current efforts are focused on modifying the pyrrolopyridine core and the cyclopropyl methanol side chain to improve drug-like properties while maintaining therapeutic efficacy. Preliminary data from these studies are expected to be published in the coming year.
In conclusion, (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol (CAS: 2228394-91-8) represents a promising scaffold for the development of novel kinase inhibitors. Recent advances in its synthesis, pharmacological characterization, and mechanistic understanding have laid a solid foundation for future research. Continued efforts in structural optimization and preclinical evaluation will be essential to realize its full therapeutic potential.
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